1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” is a derivative of thiazole carboxamide . Thiazole carboxamides are known for their potent inhibitory activities against COX enzymes . They are part of a novel series of methoxyphenyl thiazole carboxamide derivatives .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives involves several steps. The compounds are characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product is purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of thiazole carboxamide derivatives is determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole carboxamide derivatives are complex and involve multiple steps . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole carboxamide derivatives are determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives, characterized by the presence of an imidazo[2,1-b]thiazole core, are of interest due to their unique chemical properties and potential as scaffolds for drug development. The synthesis of such compounds often involves complex reactions that provide insights into heterocyclic chemistry and the manipulation of molecular structures for desired biological activities. For instance, the synthetic pathways to achieve such structures can involve Knoevenagel condensation, a technique widely used to construct various heterocyclic compounds with significant pharmacological profiles (Tokala, Bora, & Shankaraiah, 2022).
Biological Activity and Therapeutic Potential
Derivatives of imidazo[2,1-b]thiazole have been extensively studied for their diverse biological activities, including their potential as central nervous system (CNS) acting drugs, highlighting their importance in addressing CNS disorders. The functional chemical groups within these compounds serve as key features for the development of novel therapeutics (Saganuwan, 2017). Additionally, certain derivatives exhibit antitumor activity, showcasing the versatility of the imidazo[2,1-b]thiazole scaffold in contributing to the development of new anticancer agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Applications in Optoelectronic Materials
Beyond pharmacological applications, derivatives incorporating the imidazo[2,1-b]thiazole unit have found utility in the field of optoelectronic materials. The incorporation of such heterocyclic structures into π-extended conjugated systems has been beneficial for the development of novel materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices, highlighting the compound's versatility beyond traditional medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
The compound’s potent inhibitory activities against cox enzymes suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in prostaglandin levels, leading to reduced inflammation and pain . In addition, some derivatives of this compound have shown cytotoxic activity on certain human tumor cell lines .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12-17(19(26)23-9-7-14(8-10-23)18(21)25)28-20-22-16(11-24(12)20)13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFXCIPOPPVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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